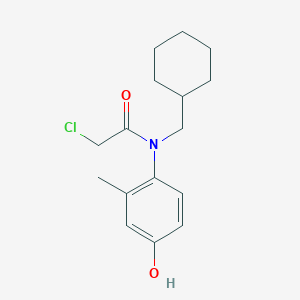
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CCMA belongs to the class of amides and is structurally similar to acetaminophen, a widely used over-the-counter pain reliever. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound may also act on other targets, such as ion channels and receptors, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models. It has also been found to have antioxidant and neuroprotective properties. This compound has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and pain, such as nuclear factor-kappa B and mitogen-activated protein kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, this compound has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses. Careful dosing and safety precautions should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide. One area of interest is its potential as a treatment for inflammatory and pain-related disorders, such as arthritis and neuropathic pain. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Finally, the mechanisms underlying the neuroprotective and antioxidant effects of this compound should be further explored to identify potential therapeutic applications in neurological disorders.
In conclusion, this compound is a promising compound with potential therapeutic properties. Its synthesis method has been optimized, and its mechanism of action and biochemical effects have been studied. Further research is needed to fully understand its potential as a therapeutic agent and to develop novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide involves the reaction of 4-hydroxy-2-methylbenzoic acid with cyclohexylmethylamine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound. This method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to have antinociceptive effects in animal models, indicating its potential as a pain reliever.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-9-14(19)7-8-15(12)18(16(20)10-17)11-13-5-3-2-4-6-13/h7-9,13,19H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGYZJOLAQZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2CCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

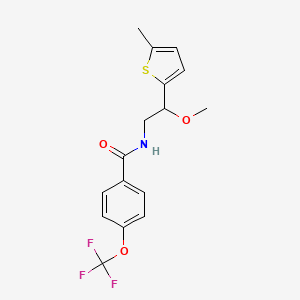
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)

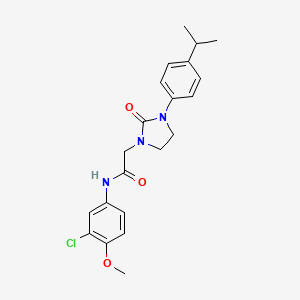
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)
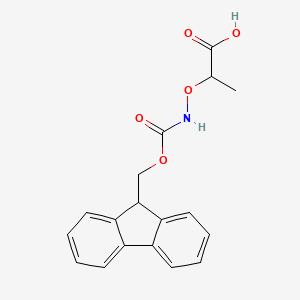

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)
![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

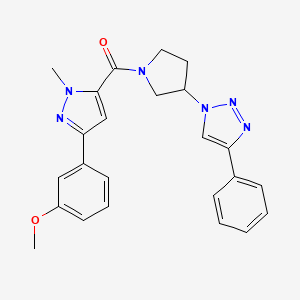
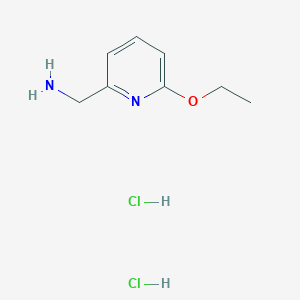
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)